[(2R)-2-methoxypropyl](methyl)amine hydrochloride
Description
(2R)-2-Methoxypropylamine hydrochloride is a chiral aliphatic amine hydrochloride with the molecular formula C₆H₁₄ClNO (calculated based on structural analysis). It features a methoxy group (-OCH₃) on the second carbon of a propyl chain and a methyl-substituted amine. The (2R)-stereochemistry distinguishes it from its racemic counterpart.
Properties
Molecular Formula |
C5H14ClNO |
|---|---|
Molecular Weight |
139.62 g/mol |
IUPAC Name |
(2R)-2-methoxy-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7-3)4-6-2;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1 |
InChI Key |
PXTPJTWXYQKSBR-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](CNC)OC.Cl |
Canonical SMILES |
CC(CNC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-methoxypropylamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-methoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of (2R)-2-methoxypropylamine hydrochloride often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as 2-methoxypropylamine and methyl iodide, are fed into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-methoxypropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines or other functionalized compounds .
Scientific Research Applications
(2R)-2-methoxypropylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of (2R)-2-methoxypropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Racemic 2-Methoxypropylamine Hydrochloride (CAS 3124-96-7)
- Structure : Lacks stereochemical specificity (racemic mixture) .
- Molecular Formula: C₄H₁₂ClNO.
- Key Differences :
- The target compound’s (2R)-configuration may confer distinct biological or catalytic activity.
- The racemic form is less selective in enantioselective reactions, limiting its utility in asymmetric synthesis.
(2-Methoxy-2-methylpropyl)(methyl)amine Hydrochloride (CAS 1394042-56-8)
1-(2-Chlorophenyl)-2-methylpropylamine Hydrochloride (CAS 1306604-66-9)
Methyl Diethanol Amine (MDEA) in CO₂ Capture
- Structure: Tertiary amine with two ethanol groups .
- Molecular Formula: C₅H₁₃NO₂.
- Key Differences :
- Tertiary amines like MDEA exhibit lower CO₂ reactivity but better thermal stability compared to primary/secondary amines.
- The target compound’s methoxy group could enhance hydrophilicity, improving aqueous-phase CO₂ absorption kinetics.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| (2R)-2-Methoxypropylamine HCl | C₆H₁₄ClNO | ~143.6 | Methoxy, methylamine | Pharmaceuticals, CO₂ capture |
| Racemic 2-Methoxypropylamine HCl | C₄H₁₂ClNO | ~121.6 | Methoxy, primary amine | Intermediate synthesis |
| (2-Methoxy-2-methylpropyl)(methyl)amine HCl | C₆H₁₆ClNO | 153.65 | Branched methoxy, methylamine | Organic synthesis |
| MDEA | C₅H₁₃NO₂ | 119.16 | Tertiary amine, ethanol | Industrial CO₂ capture |
Table 2: CO₂ Adsorption Performance (Inferred from MDEA Studies)
*Estimates based on smaller molecular size and higher amine density.
Research Findings and Implications
- CO₂ Capture : MDEA-impregnated mesoporous carbon achieves 2.63 mmol/g CO₂ adsorption via amine-CO₂ carbamate formation . The target compound’s primary/secondary amine could offer faster reaction kinetics but lower stability.
- Pharmaceutical Relevance: Chirality in (2R)-2-methoxypropylamine HCl makes it valuable for enantioselective drug synthesis, contrasting with racemic or non-chiral analogs .
- Safety Profile : Methyl-substituted amines (e.g., methyl(2-methylpropyl)amine) show acute toxicity (Category 4 for oral/dermal/inhalation) , suggesting similar handling precautions for the target compound.
Biological Activity
(2R)-2-methoxypropylamine hydrochloride, commonly referred to as (2R)-2-methoxypropylamine, is a chiral amine that plays a significant role in various biological and chemical applications. This compound is notable for its potential interactions with biological systems, influencing enzymatic activity, receptor binding, and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
(2R)-2-methoxypropylamine hydrochloride is characterized by its chiral structure, which allows it to interact selectively with biological targets. The compound's basic amine functionality enables it to participate in nucleophilic substitutions and form hydrogen bonds with various biomolecules.
The biological activity of (2R)-2-methoxypropylamine is primarily mediated through its interactions with enzymes and receptors. The amine group can form ionic and hydrogen bonds, modulating the activity of these targets. For instance:
- Enzyme Interactions : The compound has been shown to influence enzyme kinetics, potentially acting as an inhibitor or activator depending on the specific enzyme involved.
- Receptor Binding : Its structural properties suggest that it may bind to various receptors, impacting signaling pathways related to neurotransmission and metabolic regulation .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of (2R)-2-methoxypropylamine hydrochloride:
Case Studies
-
Inhibition of Phospholipase A2 :
- A study reported that (2R)-2-methoxypropylamine hydrochloride inhibited lysosomal phospholipase A2 (PLA2G15), which is crucial for lipid metabolism. This inhibition was correlated with the development of phospholipidosis in cellular models .
- Appetite Regulation :
- Metabolic Effects :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2R)-2-methoxypropylamine hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?
- Methodological Answer : Synthesis typically involves reductive amination of (2R)-2-methoxypropanal with methylamine under hydrogenation conditions, followed by hydrochloric acid salt formation. Enantiomeric purity is achieved using chiral catalysts (e.g., Ru-BINAP complexes) . For optimization, control reaction temperature (0–5°C), pH (6–7), and solvent polarity (e.g., ethanol/water mixtures) to minimize racemization. Purification via recrystallization in acetone/ether enhances yield (>85%) and purity (>98% ee) .
Q. Which analytical techniques are most effective for characterizing (2R)-2-methoxypropylamine hydrochloride?
- Methodological Answer :
- NMR : H NMR (DO) reveals methoxy singlet at δ 3.3 ppm and methylamine multiplet at δ 2.7–2.9 ppm. C NMR confirms chiral carbon at δ 75 ppm .
- IR : Peaks at 3350 cm (N-H stretch) and 1100 cm (C-O-C stretch) validate structure .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl values (e.g., C: 45.2%, H: 8.9%, N: 8.8%, Cl: 19.8%) .
Q. How does the hydrochloride salt form influence solubility and stability during storage?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL at 25°C) compared to the free base. Store desiccated at 2–8°C in amber vials to prevent hygroscopic degradation. Stability studies (HPLC) show >95% purity retention over 12 months under these conditions .
Advanced Research Questions
Q. How can enantiomeric purity of (2R)-2-methoxypropylamine hydrochloride be rigorously validated?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (Chiralpak IC-3) and mobile phase (hexane:isopropanol:diethylamine = 80:20:0.1). Retention times differentiate enantiomers (R-form: 12.3 min; S-form: 14.7 min). Alternatively, F NMR with a chiral derivatizing agent (e.g., Mosher’s acid chloride) resolves enantiomers via distinct fluorine shifts .
Q. What experimental designs are recommended for studying receptor-binding mechanisms of this compound in neurological systems?
- Methodological Answer :
- Radioligand Binding Assays : Use H-labeled compound to quantify affinity for adrenergic receptors (K: 15–30 nM).
- Surface Plasmon Resonance (SPR) : Immobilize α-adrenoceptors on CM5 chips; measure real-time binding kinetics (k: 1.5 × 10 Ms; k: 0.02 s) .
- Molecular Dynamics Simulations : Model interactions with Tyr and Asp residues in receptor binding pockets .
Q. How should contradictory data on adsorption capacity in CO capture studies be analyzed?
- Methodological Answer : If adsorption decreases despite higher amine loading (e.g., from 23% to 50% aMDEA), perform BET analysis to assess pore blockage. Combine with FTIR (amine C-N peaks at 1031 cm) to confirm functional group retention. Use Langmuir isotherm models to distinguish chemisorption (ΔH = −45 kJ/mol) from physisorption .
Q. What strategies enhance the compound’s bioactivity through structural modifications?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the methoxy position to increase blood-brain barrier permeability (logP from 1.2 to 2.1) .
- Prodrug Design : Conjugate with acetyloxy groups to improve oral bioavailability (>60% in murine models) .
- SAR Studies : Compare EC values against analogs (e.g., tert-butyl variants show 3-fold lower potency in dopamine uptake inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
